molecular formula C8H14O4 B2357511 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid CAS No. 32980-28-2

4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B2357511
CAS No.: 32980-28-2
M. Wt: 174.196
InChI Key: FLEVJFVPZSFNCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2,2-dimethylbutanedioic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products Formed

Scientific Research Applications

4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an ethoxy group and a dimethyl-substituted oxobutanoic acid moiety. This structural configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-ethoxy-3,3-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-7(11)8(2,3)5-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEVJFVPZSFNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32980-28-2
Record name 4-ethoxy-3,3-dimethyl-4-oxobutanoic acid
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